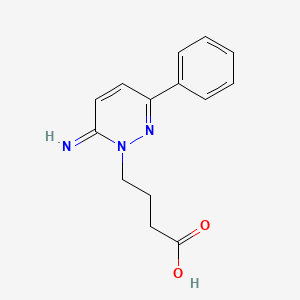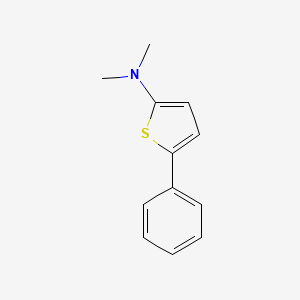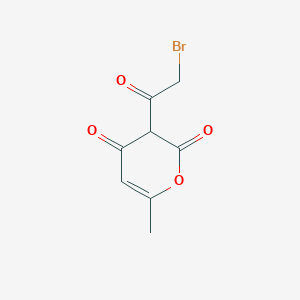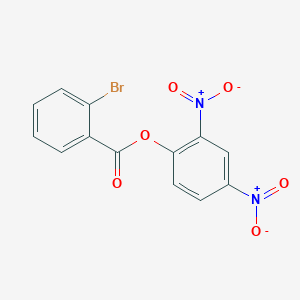
2,4-Dinitrophenyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl 2-bromobenzoate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to a bromobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2-bromobenzoate typically involves the reaction of 2,4-dinitrophenol with 2-bromobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrophenyl 2-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and 2-bromobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 2,4-diaminophenyl 2-bromobenzoate.
Hydrolysis: 2,4-dinitrophenol and 2-bromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool for detecting specific biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl 2-bromobenzoate involves its interaction with nucleophiles and electrophiles. The dinitrophenyl group acts as an electron-withdrawing group, enhancing the reactivity of the bromobenzoate moiety towards nucleophilic attack. This property makes it a valuable reagent in various chemical transformations. Additionally, the compound can form stable complexes with proteins and other biomolecules, making it useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A related compound with similar chemical properties but lacking the bromobenzoate moiety.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and has similar reactivity due to the presence of the dinitrophenyl group.
2-Bromobenzoic Acid: Shares the bromobenzoate moiety but lacks the dinitrophenyl group.
Uniqueness
2,4-Dinitrophenyl 2-bromobenzoate is unique due to the combination of the dinitrophenyl and bromobenzoate groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a reactive bromine atom makes it a versatile compound in synthetic chemistry and biochemical research.
Eigenschaften
CAS-Nummer |
111837-97-9 |
|---|---|
Molekularformel |
C13H7BrN2O6 |
Molekulargewicht |
367.11 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) 2-bromobenzoate |
InChI |
InChI=1S/C13H7BrN2O6/c14-10-4-2-1-3-9(10)13(17)22-12-6-5-8(15(18)19)7-11(12)16(20)21/h1-7H |
InChI-Schlüssel |
GGYXBZZMFQBGEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)

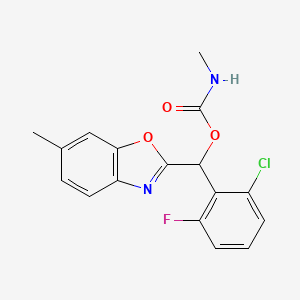

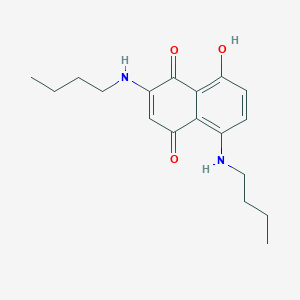
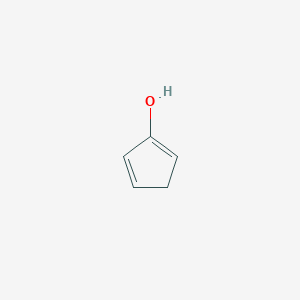
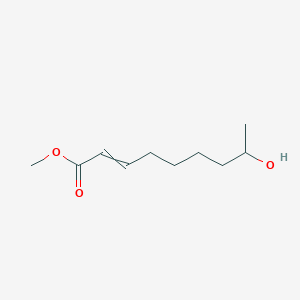
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)

![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
